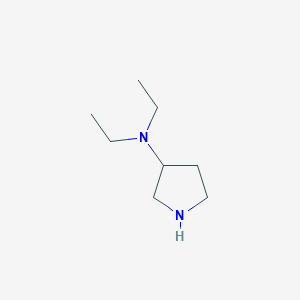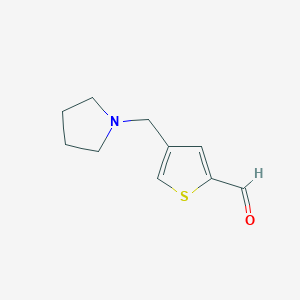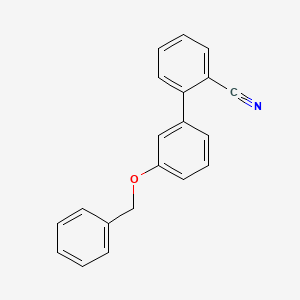
1-BOC-4-(5-Brom-4-methyl-2-pyridinyl)piperazin
Übersicht
Beschreibung
1-BOC-4-(5-Bromo-4-methyl-2-pyridinyl)piperazine
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
1-BOC-4-(5-Brom-4-methyl-2-pyridinyl)piperazin: wird hauptsächlich als pharmazeutischer Wirkstoff (API) eingesetzt. Seine Struktur ermöglicht es, als Baustein bei der Synthese verschiedener pharmakologisch aktiver Moleküle zu dienen. Das im Molekül vorhandene Bromatom kann weitere Kreuzkupplungsreaktionen eingehen, was es vielseitig einsetzbar macht, um neue chemische Einheiten zu schaffen, die zur Entwicklung neuer Medikamente führen könnten .
Organische Synthese
Diese Verbindung ist wertvoll in der organischen Synthese, insbesondere beim Aufbau komplexer molekularer Architekturen. Sie wird verwendet, um den Piperazin-Rest in größere Moleküle einzuführen, der ein häufiges Strukturelement in vielen Arzneimitteln ist. Die tert-Butylgruppe (BOC) dient als Schutzgruppe, die später im Syntheseprozess entfernt werden kann, was eine weitere Funktionalisierung ermöglicht .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that it may interact with a range of biological targets .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
Given its use in chemical synthesis, it’s likely that its primary effects are related to the formation of new chemical bonds and structures .
Action Environment
The action, efficacy, and stability of 1-BOC-4-(5-Bromo-4-methyl-2-pyridinyl)piperazine can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reaction’s efficiency can be affected by the choice of these reagents, as well as factors like temperature and solvent .
Biochemische Analyse
Biochemical Properties
Tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a ligand in the synthesis of transition metal complexes, which are crucial in catalyzing organic reactions . Additionally, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses .
Cellular Effects
The effects of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to interact with proteins involved in DNA transcription and translation, potentially altering gene expression patterns . Furthermore, it may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to interact with proteins in the cell membrane, resulting in changes in cell function . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
Tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound may influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle . Additionally, it may affect metabolite levels by altering the balance of metabolic intermediates .
Transport and Distribution
The transport and distribution of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to particular compartments or organelles, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its activity, as it may interact with different biomolecules depending on its subcellular distribution .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-13(17-10-12(11)16)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZPCYKQRWOMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602603 | |
| Record name | tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944582-92-7 | |
| Record name | tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)

